2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGQVMUJUELHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the methoxybenzyl halide reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step reaction involving the condensation of suitable precursors followed by cyclization to form the oxadiazole ring. The molecular formula is with a molecular weight of approximately 341.3 g/mol. The structure includes a fluorophenyl group and a methoxybenzyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a related study demonstrated that derivatives of oxadiazoles could inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that a similar oxadiazole compound showed promising results against breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell migration.
Antidiabetic Properties
In addition to anticancer effects, this compound has been evaluated for its potential as an anti-diabetic agent. In vivo studies using Drosophila melanogaster models indicated that certain derivatives significantly reduced glucose levels, suggesting a mechanism that enhances insulin sensitivity or modulates glucose metabolism .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is essential to compare it with other oxadiazole derivatives known for similar activities.
| Compound Name | Anticancer Activity | Antidiabetic Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | High | Moderate | Enzyme inhibition |
| Compound B | Moderate | High | ROS induction |
| 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide | High | High | Enzyme inhibition & ROS induction |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Observations :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine’s bulkier halogen effect, which may enhance antimicrobial activity .
- Methoxybenzyl vs. Benzofuran : The 4-methoxybenzyl group in the target compound likely offers balanced lipophilicity, whereas benzofuran-containing analogs (e.g., 5d) show stronger enzyme inhibition due to aromatic π-π stacking .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.37 g/mol. The presence of the oxadiazole moiety is significant as it contributes to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₂ |
| Molecular Weight | 329.37 g/mol |
| Structure | Structure |
Anticancer Activity
1,3,4-Oxadiazole derivatives, including the studied compound, have been reported to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation and survival.
Key Findings:
- Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes such as telomerase, topoisomerase II, and histone deacetylase (HDAC), which are crucial for cancer cell growth and survival .
- Cytotoxicity: In vitro studies have demonstrated that related oxadiazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.59 to 7.48 μM against A549 lung cancer cells .
Antimicrobial Activity
Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets.
Research Insights:
- In studies comparing various derivatives, some showed enhanced antibacterial activity against resistant strains .
- The compound's potential as an antibiofilm agent was also noted, outperforming standard treatments in certain assays .
The biological activity of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition: By targeting specific enzymes related to cancer progression and microbial survival.
- Induction of Apoptosis: Some studies indicate that these compounds can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
- Study on Anticancer Properties: A recent study synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy Study: Another study focused on the antibacterial properties of novel acetamide derivatives, highlighting their effectiveness against biofilms formed by resistant bacterial strains. The tested compounds demonstrated promising results compared to existing antibiotics .
Q & A
Q. What are the key considerations for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF are preferred for facilitating nucleophilic substitutions .
- Reagent stoichiometry : Excess potassium carbonate (1.5 mol) is used to deprotonate intermediates and drive reactions to completion .
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate formation . Post-synthesis, purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic techniques confirm the compound’s structural identity?
Essential methods include:
- NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl/methoxybenzyl groups) and acetamide methylene signals (δ 2.1–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) are diagnostic .
Q. What biological targets are associated with oxadiazole-containing acetamides?
Structural analogs of this compound often target enzymes (e.g., kinases, lipoxygenases) or receptors (e.g., GPCRs) due to hydrogen bonding and π-π stacking interactions facilitated by the oxadiazole and fluorophenyl moieties . Preliminary assays may include enzyme inhibition studies or cellular viability tests .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Temperature control : Maintaining 25–60°C prevents side reactions like oxadiazole ring degradation .
- Solvent purity : Anhydrous DMF minimizes hydrolysis of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may improve coupling efficiency for challenging steps . Post-reaction analysis with HPLC can quantify impurities and guide iterative optimization .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : HPLC purity ≥95% is critical; contaminants like unreacted precursors can skew assay results .
- Assay conditions : Standardizing protocols (e.g., cell line selection, incubation time) reduces variability .
- Structural analogs : Comparative studies with derivatives (e.g., varying substituents on the oxadiazole or benzyl groups) clarify structure-activity relationships (SAR) .
Q. What computational methods predict binding affinity with targets?
- Molecular docking : Software like AutoDock Vina models interactions between the acetamide’s fluorophenyl group and hydrophobic pockets in target proteins .
- QSAR modeling : Electron-withdrawing groups (e.g., fluorine) enhance binding affinity in oxadiazole derivatives, as shown in comparative studies .
Q. How to design a stability study under varying conditions?
A robust stability protocol includes:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- Analytical tracking : Monitor degradation products via LC-MS and quantify stability using peak area normalization .
- pH-dependent stability : The acetamide linkage is prone to hydrolysis in extreme pH; buffered solutions (pH 6–8) enhance stability .
Q. What strategies minimize by-product formation during synthesis?
- Stepwise purification : Isolate intermediates (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine) before acetamide coupling to reduce cross-reactivity .
- Reagent order : Adding chloroacetyl chloride dropwise to stirred intermediates minimizes dimerization .
- By-product analysis : NMR and MS identify common impurities (e.g., uncyclized hydrazides), guiding reagent ratio adjustments .
Q. How to validate the compound’s mechanism of action?
- In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) .
- Cellular uptake studies : Fluorescent labeling or radiolabeling tracks intracellular accumulation .
- Gene expression profiling : RNA sequencing identifies pathways modulated by the compound (e.g., apoptosis markers) .
Q. What are the challenges in reproducing multi-step syntheses?
Key challenges include:
- Air/moisture sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., oxadiazole ring closure) .
- Scalability : Pilot-scale reactions may require alternative solvents (e.g., switching from DMF to NMP) to improve safety .
- Batch variability : Strict control of reaction time and temperature ensures consistency across batches .
Methodological Notes
- Data Interpretation : Conflicting spectral data (e.g., unexpected NMR shifts) may indicate tautomerism or polymorphism, necessitating X-ray crystallography for resolution .
- Comparative Analysis : Reference PubChem CID entries (e.g., CID 1358671-70-1) for structural analogs to contextualize SAR findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
